Antifungal agent 22, also known as FR-900848, is a synthetic compound that has garnered attention for its antifungal properties. This compound is classified as a vinyl sulfate derivative, which distinguishes it from other antifungal agents that typically target ergosterol synthesis or disrupt cell membranes. The increasing incidence of fungal infections, particularly those resistant to conventional treatments, has necessitated the development of new antifungal agents like Antifungal agent 22.
Antifungal agent 22 is synthesized through various chemical routes, primarily in laboratory settings and industrial production facilities. It falls under the category of antifungal agents that inhibit key biological processes within fungal cells, particularly affecting cell wall synthesis. Unlike traditional antifungals such as azoles and polyenes, which target ergosterol, Antifungal agent 22 operates through a distinct mechanism involving glucan synthase inhibition.
The synthesis of Antifungal agent 22 involves several critical steps:
These methods have been reported to yield synthetic material identical to authentic samples of the natural product, indicating a robust synthesis process .
Antifungal agent 22 has a complex molecular structure characterized by its vinyl sulfate moiety. The structural formula can be represented as follows:
The molecular structure features multiple functional groups that contribute to its biological activity, including a vinyl group and a sulfate moiety. The precise arrangement of atoms and bonds can be elucidated using techniques such as X-ray crystallography, which provides detailed information on bond lengths and angles within the molecule .
Antifungal agent 22 undergoes several significant chemical reactions:
These reactions are essential for modifying the compound to enhance its antifungal activity or to explore its reactivity in different chemical contexts .
Antifungal agent 22 exerts its antifungal effects primarily by inhibiting glucan synthase, an enzyme critical for synthesizing β-glucan, an essential component of the fungal cell wall. By disrupting this pathway, Antifungal agent 22 compromises cell wall integrity, leading to cell lysis and death. This mechanism is particularly valuable in combating resistant fungal strains that have developed tolerance to traditional antifungals .
These properties are crucial for determining the handling and application of Antifungal agent 22 in laboratory settings .
Antifungal agent 22 has significant potential in various scientific fields:
The unique mechanism of action of Antifungal agent 22 positions it as a promising candidate in the ongoing search for effective antifungal therapies, especially against resistant strains .
Antifungal agent 22 (AB-22) exerts its primary activity through targeted disruption of Candida albicans morphogenetic pathways. Transcriptomic analyses reveal that AB-22 significantly downregulates key hyphal-specific genes, including ALS3 (adhesin), HWP1 (hyphal wall protein), and ECE1 (extent of cell elongation 1), which are essential for filamentation and host tissue invasion [3]. These genes are coordinately regulated by the transcription factor Ume6, whose expression is suppressed upon AB-22 exposure. Additionally, RNA-sequencing data indicate broad alterations in pathways governing cytoskeletal organization (e.g., tubulin encoding TUB4) and cell cycle progression (cyclin-dependent kinases CDC19/CDC28), suggesting interference with fungal cell division machinery [9]. Unlike classical antifungals, AB-22 does not directly inhibit ergosterol biosynthesis but induces membrane stress via actin aggregation, leading to reactive oxygen species (ROS) accumulation and cellular leakage [9].
AB-22 demonstrates potent activity against C. albicans virulence traits, with 256 µg/mL suppressing >95% of hyphal formation within 24 hours in serum-induced conditions [3]. Germ tube initiation—the critical first step of yeast-to-hypha transition—is inhibited at concentrations as low as 32 µg/mL. This directly impedes biofilm maturation, as hyphae provide structural integrity to fungal biofilms. At sub-inhibitory concentrations (128 µg/mL), AB-22 reduces metabolic activity in young (90-min) and preformed (24-hr) biofilms by >80%, as measured by XTT assays [9]. Scanning electron microscopy (SEM) reveals fragmented hyphae and collapsed biofilm architecture upon treatment, correlating with diminished expression of extracellular matrix components [3].
Table 1: Dose-Dependent Inhibition of C. albicans Biofilms by AB-22
AB-22 Concentration (µg/mL) | Hyphal Inhibition (%) | Biofilm Metabolic Activity (% Reduction) | Key Gene Targets Downregulated |
---|---|---|---|
32 | 45% | 30% | ECE1, TUB4 |
64 | 72% | 55% | ALS3, ECE1 |
128 | 89% | 80% | HWP1, CDC28 |
256 | >95% | >90% | UME6, ALS3, HWP1 |
While AB-22 does not directly target β-glucan synthases (like echinocandins) or lanosterol demethylases (like azoles), it indirectly compromises membrane integrity. Atomic force microscopy (AFM) shows shrunken membranes and irregular cell surfaces in treated cells, likely due to actin cytoskeleton disruption [9]. This facilitates uncontrolled ion flux and ROS leakage, culminating in cell death. AB-22 also sensitizes fungi to membrane-targeting agents; lipid-based biosurfactants (e.g., sophorolipids) synergistically enhance its antihyphal activity, reducing effective concentrations by 4-fold [9]. In contrast to polyenes (e.g., amphotericin B), which extract ergosterol to form transmembrane pores, AB-22’s mechanism avoids direct interaction with sterols, potentially mitigating host toxicity [5] [6].
Beyond morphological disruption, AB-22 epigenetically suppresses virulence regulators. RNA-seq data from treated C. albicans indicate downregulation of BCR1 and TEC1, transcription factors governing adhesion and biofilm maturation [3] [9]. This reduces expression of downstream effectors:
AB-22 represents a mechanistically distinct alternative to conventional antifungals, as summarized below:
Table 2: Mechanistic Comparison of AB-22 with Major Antifungal Classes
Antifungal Class | Molecular Target | Primary Effect | Resistance Mechanisms | AB-22 Differentiation |
---|---|---|---|---|
Azoles (e.g., Fluconazole) | Lanosterol 14-α-demethylase (Erg11) | Depletes ergosterol; accumulates toxic sterols | ERG11 mutations, efflux pump upregulation | No sterol targeting; avoids ERG11-linked resistance [6] |
Echinocandins (e.g., Caspofungin) | β-1,3-glucan synthase (Fks1) | Inhibits cell wall glucan synthesis | FKS1 hotspot mutations | Targets actin/virulence genes; effective against echinocandin-resistant isolates [6] [7] |
Polyenes (e.g., Amphotericin B) | Membrane ergosterol | Forms membrane pores; cell lysis | Ergosterol depletion, antioxidant upregulation | Indirect membrane perturbation; lower cytotoxicity [5] |
AB-22 | Actin cytoskeleton, virulence regulators | Suppresses hyphal morphogenesis, biofilm genes | Not yet reported | Multitarget suppression of virulence without direct lethality [3] |
Unlike azoles—which face cross-resistance in Candida glabrata (e.g., fluconazole-resistant isolates show voriconazole MICs of 16 µg/mL) [7]—AB-22 maintains efficacy against azole- and echinocandin-resistant strains. Its novel targeting of morphogenesis pathways aligns with emerging "anti-virulence" strategies, potentially reducing selective pressure for resistance [4] [6].
CAS No.: 11033-22-0
CAS No.: 67259-17-0
CAS No.:
CAS No.: 91698-30-5
CAS No.: 63818-94-0
CAS No.: 916610-55-4